
3,5-Dimethyldithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1,2-dithiolane is a sulfur-containing heterocyclic compound with the molecular formula C5H10S2 It is characterized by a five-membered ring structure containing two sulfur atoms and two methyl groups attached at the 3rd and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1,2-dithiolane can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate via the reaction of a suitable precursor with 1,2-ethanedithiol. This intermediate is then oxidized to form the desired 1,2-dithiolane .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1,2-dithiolane typically involves the use of catalytic amounts of Lewis acids or Brönsted acids to facilitate the formation of the 1,3-dithiol intermediate. The oxidation step can be carried out using mild oxidizing agents to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding 1,3-dithiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-Dithiol.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1,2-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1,2-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The compound’s unique ring structure and sulfur atoms play a crucial role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the methyl groups at the 3rd and 5th positions.
1,2-Dithiolane: Similar ring structure but different substitution pattern.
Trithiocarbonates: Contain three sulfur atoms and exhibit different reactivity.
Uniqueness
3,5-Dimethyl-1,2-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiolanes and related compounds. Its ability to undergo reversible thiol-disulfide exchange reactions makes it particularly valuable in dynamic covalent chemistry and materials science .
Eigenschaften
Molekularformel |
C5H10S2 |
|---|---|
Molekulargewicht |
134.3 g/mol |
IUPAC-Name |
3,5-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-4-3-5(2)7-6-4/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
KFUVOYOTMWUCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(SS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


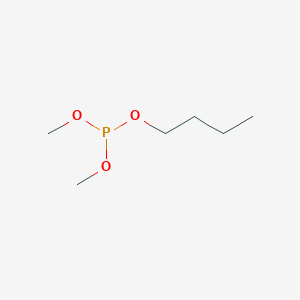

![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
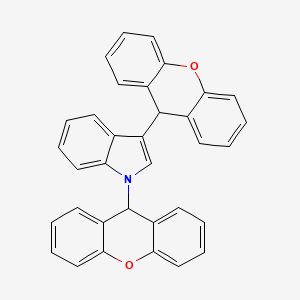

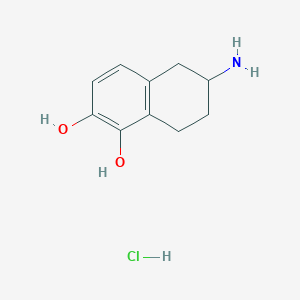
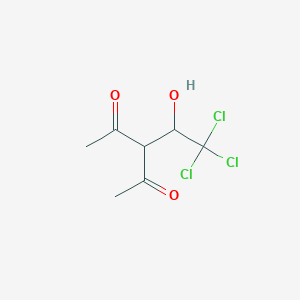
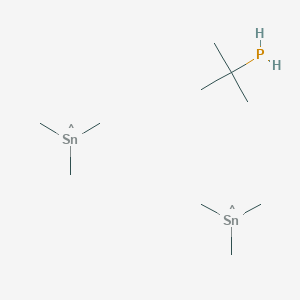
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)

